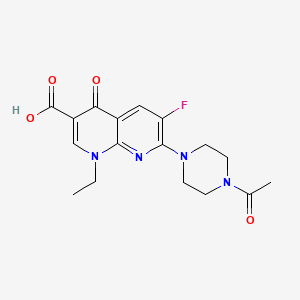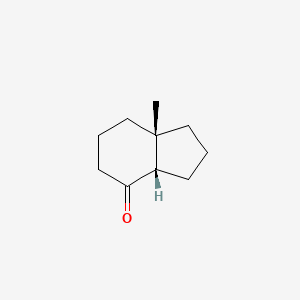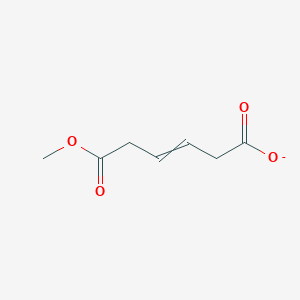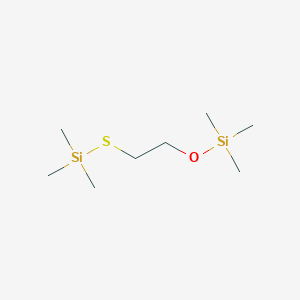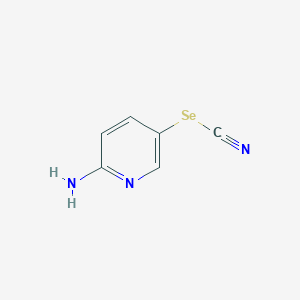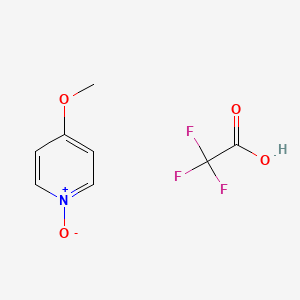![molecular formula C9H11NO3S B14441633 Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- CAS No. 75032-35-8](/img/structure/B14441633.png)
Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-: is an organic compound characterized by a benzene ring substituted with a nitro group at the 4-position and a 1-[2-(methylthio)ethoxy] group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- typically involves the nitration of a benzene derivative followed by the introduction of the 1-[2-(methylthio)ethoxy] group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methylthio group may interact with thiol-containing biomolecules. The benzene ring provides a stable aromatic framework that can engage in π-π interactions with other aromatic systems.
Comparaison Avec Des Composés Similaires
- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
- Benzene, 1-ethoxy-2-methyl-
- Benzene, 1-ethoxy-4-methyl-
Comparison: Compared to these similar compounds, Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- is unique due to the presence of both a nitro group and a 1-[2-(methylthio)ethoxy] group
Propriétés
Numéro CAS |
75032-35-8 |
|---|---|
Formule moléculaire |
C9H11NO3S |
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
1-(2-methylsulfanylethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO3S/c1-14-7-6-13-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3 |
Clé InChI |
FQJUTKJBMTUSPU-UHFFFAOYSA-N |
SMILES canonique |
CSCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


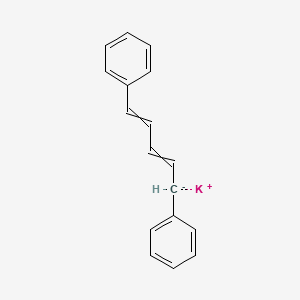

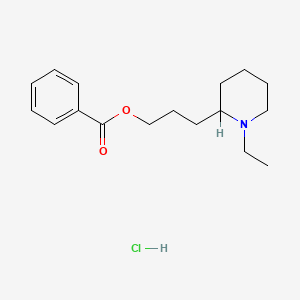
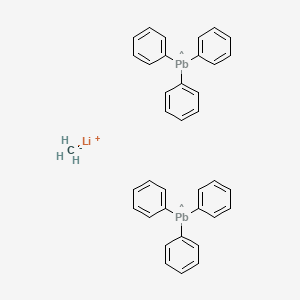
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
